Duloxetine IMpurity 19

Overview

Description

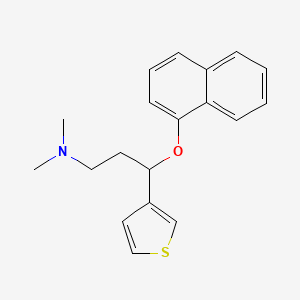

Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for treating depression, anxiety disorder, and pain . Impurities in Duloxetine could arise during the manufacturing process or over time due to degradation . One such impurity is Duloxetine Impurity A, also known as (3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine .

Synthesis Analysis

The synthesis of Duloxetine and its impurities involves complex chemical reactions . The process-related impurities associated with the synthesis of Duloxetine HCl active pharmaceutical ingredient have been characterized using techniques like H-NMR, C-NMR, IR, Mass Spectroscopy, and High Resolution Mass Spectroscopy .Molecular Structure Analysis

The molecular structure of Duloxetine and its impurities can be analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum of Duloxetine has been reported .Chemical Reactions Analysis

The chemical reactions involved in the formation of Duloxetine and its impurities are complex and require careful analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of Duloxetine and its impurities can be determined using various analytical techniques . For example, Duloxetine Impurity A is stored at a temperature of 2-8°C .Scientific Research Applications

Chemometric Analysis for Quantitative Determination

A study by Anwar et al. (2020) presented a chemometric analysis for the quantitative determination of Duloxetine Hydrochloride in the presence of its toxic impurity 1-naphthol. They used multivariate calibration chemometric methods, including Classical Least Squares (CLS), Partial Least-Squares (PLS), and linear support vector regression (SVR), with UV spectral data. These methods were successful in determining Duloxetine in the presence of small levels of its toxic impurity with good accuracy and selectivity, suitable for routine analysis of the drug in bulk and pharmaceutical dosage forms (Anwar et al., 2020).

Spectrophotometric Methods for Quantitative Analysis

Naguib et al. (2020) developed three spectrophotometric methods for the analysis of Duloxetine Hydrochloride in the presence of its potential toxic impurity 1-Naphthol. These methods included the first derivative of the ratio spectra spectrophotometric method, the dual wavelength method, and the mean centering of ratio spectra spectrophotometric method. The methods were validated and found suitable for routine quality control analysis of Duloxetine in bulk and pharmaceutical formulations in the presence of its potential impurity 1-Naphthol (Naguib et al., 2020).

High-Performance Thin-Layer Chromatography

Abdelhamid et al. (2020) established a high-performance thin-layer chromatography (HPTLC) method for the simultaneous separation and quantification of Duloxetine Hydrochloride and 1-naphthol in their binary mixture and pharmaceutical formulation. This method was validated and indicated suitability for the quality control analysis of the proposed mixture, showing higher sensitivity compared to previously published TLC methods (Abdelhamid et al., 2020).

Mechanism of Action

Target of Action

Duloxetine, the parent compound of Duloxetine Impurity 19, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors . The primary targets of Duloxetine are the serotonin and norepinephrine transporters, which play a crucial role in mood regulation and pain perception.

Mode of Action

Duloxetine acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission, which is associated with mood elevation and pain relief

Biochemical Pathways

Duloxetine is extensively metabolized to numerous metabolites primarily excreted into the urine in the conjugated form . The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation

Pharmacokinetics

The elimination half-life of Duloxetine is approximately 10-12 hours and the volume of distribution is approximately 1640 L . Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . It is metabolized by two P450 isozymes, CYP2D6 and CYP1A2

Result of Action

The result of Duloxetine’s action is an increased threshold of activation necessary to transmit painful stimuli to the brain and effective relief of pain, particularly in neuropathic pain . It is also used for the treatment of major depressive disorder, generalized anxiety disorder, and stress incontinence

Action Environment

The action of Duloxetine can be influenced by various environmental factors. For instance, the presence of CYP1A2 inhibitors can increase Duloxetine exposure to a clinically significant degree . In addition, smoking is associated with a 30% decrease in Duloxetine concentration

Safety and Hazards

properties

IUPAC Name |

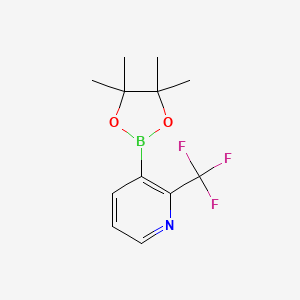

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19/h3-9,11,13-14,18H,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZLSFQJZSADFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Duloxetine IMpurity 19 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1beta,2beta,3beta,4beta)-N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-2,3-bicyclo[2.2.1]hept-5-enedicarbimide](/img/structure/B3101030.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3101037.png)

![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3101050.png)

![1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B3101065.png)

![2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B3101100.png)